3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide
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Overview
Description
3-(1H-benzimidazol-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide is a complex organic compound that features a benzimidazole moiety linked to an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzimidazole and indole derivatives through a hydrazone linkage. This can be achieved by reacting the benzimidazole derivative with the indole derivative in the presence of a suitable condensing agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the hydrazone linkage, potentially breaking it down into simpler components.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Simplified hydrazone derivatives.
Substitution: Functionalized indole derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with microbial enzymes and disrupt their function.
Cancer Research: It may exhibit anticancer properties by targeting specific pathways involved in cell proliferation and apoptosis.
Industry
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
Uniqueness
- Structural Complexity : The presence of both benzimidazole and indole moieties linked through a hydrazone linkage makes it structurally unique.
- Functional Diversity : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C19H16BrN5O2 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylpropanamide |
InChI |
InChI=1S/C19H16BrN5O2/c1-11(9-25-10-21-15-4-2-3-5-16(15)25)18(26)24-23-17-13-8-12(20)6-7-14(13)22-19(17)27/h2-8,10-11,22,27H,9H2,1H3 |
InChI Key |
VKZVCRUZMPUGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
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